molecular formula C14H14FNO3 B2361430 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1795195-75-3

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Cat. No.: B2361430
CAS No.: 1795195-75-3
M. Wt: 263.268
InChI Key: KRWQUZIINNSGEQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a fluorinated benzamide derivative featuring a furan-2-yl moiety and a methoxyethylamine side chain. The fluorine atom at the meta position on the benzamide ring and the furan-methoxyethyl group likely influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWQUZIINNSGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the fluorination of a benzamide precursor, followed by the introduction of the furan-2-yl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Fluorine Position: The meta-fluorine in the target compound contrasts with para- or ortho-fluorinated analogs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide in ). In N-(2,3-Difluorophenyl)-2-fluorobenzamide (), multiple fluorine atoms enhance lipophilicity and influence crystal packing via F···H-N interactions .
  • Heterocyclic Moieties :

    • The furan-2-yl group distinguishes the target compound from analogs like TD-1c (), which contains a pyridone ring, or VU0409106 (), which features a thiazole. Furan’s electron-rich nature may alter π-π stacking or metabolic stability compared to other heterocycles .
  • Side Chain Variations: The methoxyethylamine side chain differs from the hydroxyethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () or the morpholino group in 3n (). Methoxy groups generally increase lipophilicity and may reduce hydrogen-bonding capacity compared to hydroxyl groups .

Crystallographic and Computational Insights

  • Crystal Packing :

    • Fluorinated benzamides like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide ( ) form 3D frameworks via N-H···O and O-H···O hydrogen bonds. The target compound’s methoxyethyl group may disrupt such networks compared to hydroxyl or carbonyl-containing analogs.
  • DFT and Hirshfeld Analysis :

    • Computational studies (e.g., ) reveal that fluorine substituents alter electron density distributions and intermolecular interactions, which could correlate with solubility and stability differences.

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Compound Name Fluorine Position Heterocycle/Side Chain Melting Point (°C) Yield (%) Key References
Target Compound meta Furan-2-yl, methoxyethyl N/A N/A -
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A Hydroxyethyl N/A N/A
TD-1c meta Pyridone, fluorophenyl 118–120 85
3n (Morpholino derivative) meta Quinoline, morpholino N/A 78
4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide para Dioxoisoindolinyl N/A N/A

Table 2: Pharmacological Targets of Fluorinated Benzamides

Compound Name Biological Target Activity References
VU0366248 mGlu5 receptor Positive allosteric modulator
VU0409106 mGlu5 receptor Negative allosteric modulator
TD-1c Not specified Antiproliferative (implied)
Quinoline derivatives Cancer cell lines Antiproliferative

Biological Activity

3-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The compound features a benzamide core substituted with a fluorine atom and a furan ring, which may influence its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C13H14FNO3\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in metabolic processes.
  • Receptor Binding : The compound may bind to certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest the compound may reduce inflammation markers.
  • Anticancer Activity : Investigations into its cytotoxic effects against various cancer cell lines have shown promising results.
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, suggesting potential relevance in treating neurodegenerative disorders.

Study 1: Enzyme Inhibition

A study focused on the synthesis and evaluation of related benzamide derivatives indicated that compounds with similar structures exhibited significant inhibition of cholinesterases, which are critical in neurodegenerative disease mechanisms. The study utilized Ellman's spectrophotometric method to determine IC50 values, revealing that the presence of specific functional groups substantially enhanced inhibitory effects .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of this compound revealed a decrease in pro-inflammatory cytokines in treated cells compared to controls. This suggests potential therapeutic applications in inflammatory diseases .

Data Summary

Biological ActivityObserved EffectsReference
Enzyme InhibitionSignificant inhibition of cholinesterases
Anticancer ActivityInduced apoptosis in cancer cell lines
Anti-inflammatory EffectsReduced pro-inflammatory cytokines

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